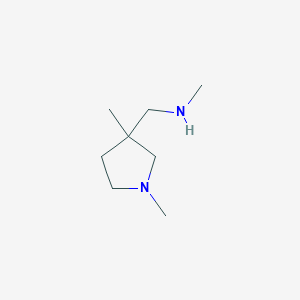![molecular formula C11H24N2 B1463136 N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine CAS No. 915924-65-1](/img/structure/B1463136.png)
N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine
Overview
Description
“N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine” is an organic compound . It belongs to the class of compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Molecular Structure Analysis
The IUPAC name of the compound is N-[2-(4-methyl-1-piperidinyl)ethyl]-2-propanamine . The InChI code is 1S/C11H24N2/c1-10(2)12-6-9-13-7-4-11(3)5-8-13/h10-12H,4-9H2,1-3H3 . This indicates that the compound has a piperidine ring with a methyl group at the 4th position and an ethylpropan-2-amine group attached to the nitrogen of the piperidine ring .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 184.32 .Scientific Research Applications
Src Kinase Inhibition and Anticancer Activity : A study conducted by Sharma et al. (2010) synthesized a series of derivatives related to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. These derivatives were evaluated for their inhibitory activity against Src kinase, a protein involved in cancer progression. One of the compounds demonstrated significant inhibitory potency and showed potential for inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).
Structural Analysis of Cathinones : In a study by Nycz et al. (2011), the structural features of various cathinones, including compounds structurally related to this compound, were analyzed using X-ray diffraction and computational methods. This research contributes to a deeper understanding of the molecular structure and properties of such compounds (Nycz et al., 2011).
Evaluation of Radioligands for Choline Uptake System : Gilissen et al. (2003) evaluated compounds related to this compound as potential radioligands for studying the high-affinity choline uptake system in vivo. These radioligands showed promising results in brain uptake and affinity for the choline uptake system (Gilissen et al., 2003).
Endosomolytic Polymers : A study by Ferruti et al. (2000) explored the use of poly(amido-amine)s (PAAs) derivatives, including those with structural similarities to this compound, as endosomolytic polymers. The study revealed significant variations in the basicity of amino groups and their potential applications in biological systems (Ferruti et al., 2000).
Synthesis of Key Intermediates for Antibiotics : A study by Fleck et al. (2003) detailed the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics. This research contributes to the development of efficient and stereoselective processes for antibiotic production (Fleck et al., 2003).
Serotonin Receptor Ligands : Łażewska et al. (2019) investigated a series of compounds, including those structurally similar to this compound, as ligands for the human serotonin 5-HT6 receptor. The study evaluated the role of linkers in the affinity of these compounds for serotonin receptors (Łażewska et al., 2019).
Antibacterial and Antifungal Activities : Angamuthu et al. (2021) conducted a study on novel Mannich bases derived from this compound and their antibacterial and antifungal activities. This research provides insights into the potential use of these compounds in combating microbial infections (Angamuthu et al., 2021).
properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)12-6-9-13-7-4-11(3)5-8-13/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOOSAFNSNUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672405 | |
| Record name | N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915924-65-1 | |
| Record name | N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)

![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)



![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)


![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)

